[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride
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Overview
Description
[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[222]octanyl]methanamine;hydrochloride is a compound that features a trifluoromethyl group attached to a bicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride typically involves the introduction of the trifluoromethyl group into the bicyclo[2.2.2]octane framework. One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a range of trifluoromethylated compounds.
Scientific Research Applications
[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in developing new chemical entities.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a pharmaceutical agent.
Medicine: The compound’s properties are explored for developing new drugs, particularly those targeting specific molecular pathways.
Industry: In the agrochemical and materials science sectors, the compound is investigated for its potential use in creating new materials with desirable properties.
Mechanism of Action
The mechanism of action of [(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it particularly valuable in pharmaceutical and industrial applications.
Properties
IUPAC Name |
[(2S,3S)-3-(trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9-7-3-1-6(2-4-7)8(9)5-14;/h6-9H,1-5,14H2;1H/t6?,7?,8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLDDFTUBOJQEB-DPRHYWCPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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